3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one
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Overview
Description
3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one is a complex organic compound that features a unique azetidinone ring structure. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and its structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Azetidinone Ring: The azetidinone ring can be synthesized through a Staudinger reaction, which involves the cycloaddition of an imine with a ketene.
Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions.
Attachment of the Dihydrobenzo[b][1,4]dioxin Moiety: This can be achieved through alkylation or acylation reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using sodium borohydride or lithium aluminium hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminium hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine.
Scientific Research Applications
3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one has several applications in scientific research:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structure and possible biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with various biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,2-a]pyridin-6-amine
- Methyl 4-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2,4-dioxobutanoate
- 5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazole-3-carbaldehyde
Uniqueness
What sets 3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylazetidin-2-one apart from similar compounds is its unique azetidinone ring structure combined with the dihydrobenzo[b][1,4]dioxin moiety. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C17H16N2O3 |
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Molecular Weight |
296.32 g/mol |
IUPAC Name |
3-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-phenylazetidin-2-one |
InChI |
InChI=1S/C17H16N2O3/c18-15-16(11-4-2-1-3-5-11)19(17(15)20)12-6-7-13-14(10-12)22-9-8-21-13/h1-7,10,15-16H,8-9,18H2 |
InChI Key |
QACYQZCGXABVHD-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3C(C(C3=O)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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